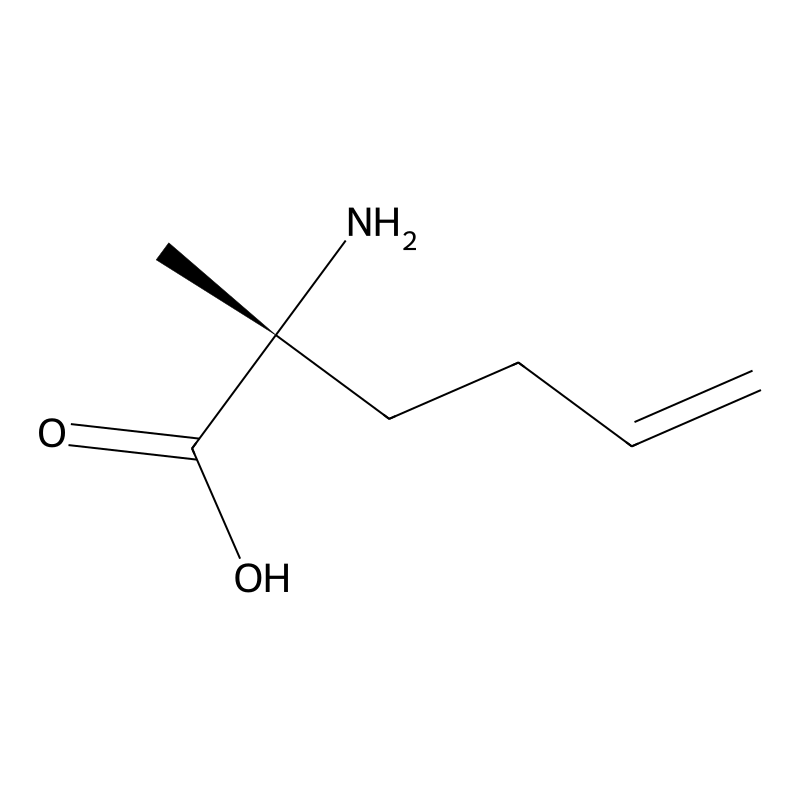

(R)-2-amino-2-methylhex-5-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Building Block for Organic Synthesis

The presence of a functional group combination of amine, carboxylic acid, and an alkene suggests potential use as a building block in organic synthesis. Researchers might utilize (R)-2-Amino-2-methylhex-5-enoic acid to create more complex molecules with specific functionalities ().

Studies in Stereochemistry

The "R" designation indicates a specific stereoisomer of the molecule. Researchers might study (R)-2-Amino-2-methylhex-5-enoic acid to understand the impact of stereochemistry on its reactivity or function compared to its corresponding stereoisomer. ()

Development of New Materials

The presence of the alkene group suggests potential for polymerization reactions. Researchers might explore the use of (R)-2-Amino-2-methylhex-5-enoic acid in the development of novel polymers with unique properties.

(R)-2-amino-2-methylhex-5-enoic acid is a chiral amino acid characterized by its unique structure, which includes an amino group, a methyl group, and a hex-5-enoic acid chain. Its molecular formula is C7H13NO2, and it has a molecular weight of approximately 143.19 g/mol. The compound's chiral nature is indicated by the "(R)" designation, signifying its specific stereochemistry, which plays a crucial role in its biological activity and reactivity in

- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

- Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides in the presence of bases like triethylamine.

These reactions enable the transformation of (R)-2-amino-2-methylhex-5-enoic acid into various derivatives that may have distinct properties and applications.

Research indicates that (R)-2-amino-2-methylhex-5-enoic acid exhibits significant biological activity, particularly in its interactions with enzymes and receptors. Its structure allows it to participate in enzyme-substrate interactions, potentially influencing metabolic pathways. The compound may act as an agonist or antagonist at specific receptors, affecting neurotransmission and other biochemical processes. Its unique chiral configuration contributes to its distinct biological effects compared to its enantiomers.

The synthesis of (R)-2-amino-2-methylhex-5-enoic acid typically involves several methods:

- Asymmetric Hydrogenation: This method utilizes chiral catalysts, such as rhodium or ruthenium, to ensure the production of the desired enantiomer from precursors like 2-methylhex-5-enoic acid derivatives. Reaction conditions often include hydrogen pressures of 1-5 atm and temperatures ranging from 25°C to 50°C.

- Enzymatic Resolution: In industrial settings, biocatalysts may be employed for high enantioselectivity. This process involves the selective reaction of enzymes with one enantiomer from a racemic mixture, yielding high-purity (R)-enantiomer.

These synthesis methods highlight the importance of stereochemistry in producing (R)-2-amino-2-methylhex-5-enoic acid for various applications.

(R)-2-amino-2-methylhex-5-enoic acid serves multiple roles across different fields:

- Chemistry: It is utilized as a chiral building block in organic synthesis for creating complex molecules.

- Biology: The compound is studied for its role in enzyme interactions and protein synthesis.

- Medicine: Investigated for potential therapeutic applications, including drug development as a precursor for bioactive compounds.

- Industry: Employed in the production of specialty chemicals and materials due to its unique properties.

These applications underscore the compound's versatility and significance in scientific research and industrial processes.

Studies on (R)-2-amino-2-methylhex-5-enoic acid have revealed its potential role in modulating enzymatic activities and influencing receptor functions. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the hex-5-enoic acid chain interacts with hydrophobic regions. These interactions are crucial for understanding the compound's mechanisms of action in biological systems.

Several compounds share structural similarities with (R)-2-amino-2-methylhex-5-enoic acid, each possessing unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-amino-2-methylhex-5-enoic acid | Enantiomer with different biological activity | Exhibits distinct reactivity due to opposite stereochemistry |

| 2-amino-2-methylhexanoic acid | Lacks double bond in hexanoic chain | Different reactivity profile compared to hex-5-enoic derivative |

| 2-amino-2-methylpentanoic acid | Shorter carbon chain | Unique applications in peptide synthesis |

| (S)-2-amino-4-methylhexanoic acid | Different position of methyl group | Distinct biological activity compared to 2-amino form |

The uniqueness of (R)-2-amino-2-methylhex-5-enoic acid lies in its specific chiral configuration and the presence of a double bond within the hexanoic chain. These features influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.